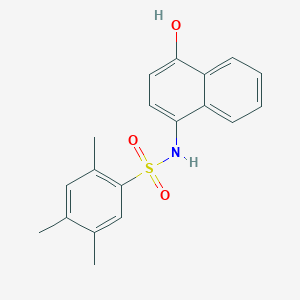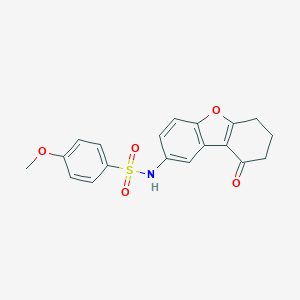![molecular formula C26H27NO6S B281008 Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281008.png)
Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound with potential applications in scientific research. This compound is also known as PSMT or PMSF ester. It is a synthetic derivative of the natural compound naphthoquinone.
Aplicaciones Científicas De Investigación
PSMT has been used in several scientific research applications. It has been shown to inhibit the activity of serine proteases, which are enzymes involved in blood clotting, inflammation, and other physiological processes. PSMT has also been used as a tool to study the role of serine proteases in disease states, such as cancer and cardiovascular disease. Additionally, PSMT has been used as a substrate for the detection and quantification of serine protease activity in biological samples.
Mecanismo De Acción
PSMT inhibits serine proteases by irreversibly binding to their active sites. This binding occurs through the formation of a covalent bond between the sulfonyl group of PSMT and the serine residue in the active site of the enzyme. This mechanism of action is similar to that of other serine protease inhibitors, such as diisopropylfluorophosphate (DFP) and phenylmethylsulfonyl fluoride (PMSF).
Biochemical and Physiological Effects:
PSMT has been shown to have several biochemical and physiological effects. It inhibits the activity of serine proteases, which can lead to a decrease in inflammation and blood clotting. PSMT has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, PSMT has been shown to have cytotoxic effects on cancer cells, suggesting a potential role in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PSMT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also a specific inhibitor of serine proteases, which allows for the selective inhibition of these enzymes in biological samples. However, PSMT has some limitations. It is not a reversible inhibitor, which means that its effects cannot be easily reversed. Additionally, PSMT may have off-target effects on other enzymes, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for the use of PSMT in scientific research. One potential application is the development of PSMT-based therapies for diseases involving serine proteases, such as cancer and cardiovascular disease. PSMT may also be used as a tool to study the role of serine proteases in other physiological processes, such as immune function and wound healing. Additionally, PSMT may be used in combination with other inhibitors to achieve synergistic effects on serine protease activity.
Métodos De Síntesis
The synthesis of PSMT involves the reaction of 5-hydroxy-2-methylnaphthalene-1-carboxylic acid with 4-methoxybenzenesulfonyl chloride, followed by the addition of pentanol and triethylamine. The resulting ester is then treated with sodium hydroxide to obtain PSMT. This synthesis method has been optimized to produce high yields of PSMT with good purity.
Propiedades
Fórmula molecular |
C26H27NO6S |
|---|---|
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
pentyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H27NO6S/c1-4-5-8-15-32-26(28)24-17(2)33-25-21-10-7-6-9-20(21)23(16-22(24)25)27-34(29,30)19-13-11-18(31-3)12-14-19/h6-7,9-14,16,27H,4-5,8,15H2,1-3H3 |
Clave InChI |
FWSBAFUUAHRRLZ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC)C |
SMILES canónico |
CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)
![3-Phenyl-3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B280930.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide](/img/structure/B280932.png)
![N-[3-acetyl-2-methyl-1-(2-thienylsulfonyl)-1H-indol-5-yl]-2-thiophenesulfonamide](/img/structure/B280935.png)
![5-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280939.png)
![6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280944.png)
![5-({[4-(Acetylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B280946.png)
![2-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280949.png)
![4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B280950.png)

![N-(4-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280960.png)
